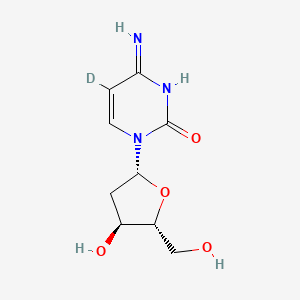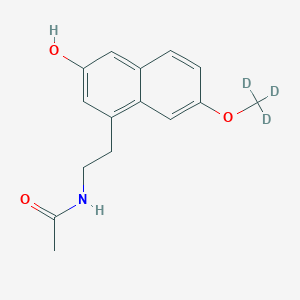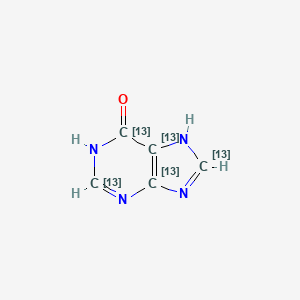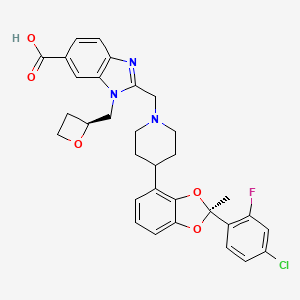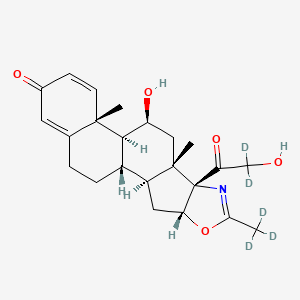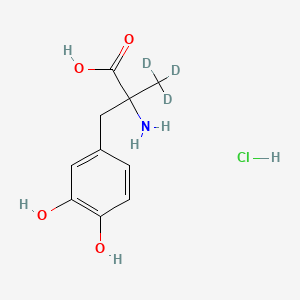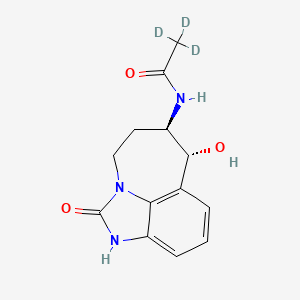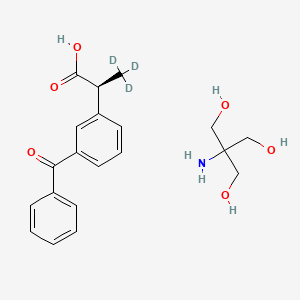
GLP-1 receptor agonist 7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GLP-1 receptor agonist 7 is a member of the glucagon-like peptide-1 receptor agonists, a class of drugs that mimic the action of the endogenous incretin hormone glucagon-like peptide-1. These compounds are primarily used to manage blood sugar levels in individuals with type 2 diabetes and have shown significant potential in promoting weight loss and reducing cardiovascular risks .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of GLP-1 receptor agonist 7 involves several steps, starting with the preparation of the peptide backbone. This is typically achieved through solid-phase peptide synthesis, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of GLP-1 receptor agonists generally follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including high-performance liquid chromatography, to ensure the final product’s purity and efficacy. The production also adheres to Good Manufacturing Practices to maintain quality and safety standards .
化学反応の分析
Types of Reactions
GLP-1 receptor agonist 7 undergoes various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues within the peptide, leading to the formation of sulfoxides.
Reduction: Disulfide bonds within the peptide can be reduced to thiol groups under specific conditions.
Substitution: Amino acid residues within the peptide can be substituted to modify the compound’s activity and stability
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine under reducing conditions.
Substitution: Amino acid derivatives and coupling reagents under peptide synthesis conditions
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activity and stability. For example, oxidation of methionine residues can lead to reduced receptor binding affinity, while substitution of specific amino acids can enhance the compound’s therapeutic properties .
科学的研究の応用
GLP-1 receptor agonist 7 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating glucose metabolism and insulin secretion.
Medicine: Primarily used to treat type 2 diabetes and obesity.
Industry: Employed in the development of new therapeutic agents targeting metabolic disorders .
作用機序
GLP-1 receptor agonist 7 exerts its effects by activating the glucagon-like peptide-1 receptor. This activation leads to several physiological responses:
Stimulation of Insulin Secretion: Enhances glucose-dependent insulin secretion from pancreatic beta cells.
Inhibition of Glucagon Release: Reduces glucagon secretion from pancreatic alpha cells, lowering blood glucose levels.
Slowing Gastric Emptying: Delays gastric emptying, leading to reduced postprandial glucose spikes.
Reduction of Food Intake: Acts on the hypothalamus to decrease appetite and promote satiety .
類似化合物との比較
GLP-1 receptor agonist 7 is compared with other similar compounds such as:
Dulaglutide: Known for its once-weekly dosing and significant impact on weight loss.
Exenatide: Requires more frequent dosing but is effective in glycemic control.
Liraglutide: Administered daily and has shown efficacy in both diabetes and weight management .
List of Similar Compounds
- Dulaglutide
- Exenatide
- Liraglutide
- Lixisenatide
- Semaglutide
This compound stands out due to its unique pharmacokinetic properties, including a longer half-life and enhanced receptor binding affinity, making it a valuable therapeutic option for managing metabolic disorders .
特性
分子式 |
C31H30ClFN4O5 |
|---|---|
分子量 |
593.0 g/mol |
IUPAC名 |
2-[[4-[(3S)-3-(4-chloro-2-fluorophenyl)-2,3-dihydro-1,4-benzodioxin-5-yl]piperidin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]imidazo[4,5-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C31H30ClFN4O5/c32-19-4-5-22(23(33)14-19)27-17-41-26-3-1-2-21(29(26)42-27)18-8-11-36(12-9-18)16-28-34-24-6-7-25(31(38)39)35-30(24)37(28)15-20-10-13-40-20/h1-7,14,18,20,27H,8-13,15-17H2,(H,38,39)/t20-,27+/m0/s1 |
InChIキー |
PRVFCVMDILYQNK-CCLHPLFOSA-N |
異性体SMILES |
C1CO[C@@H]1CN2C(=NC3=C2N=C(C=C3)C(=O)O)CN4CCC(CC4)C5=C6C(=CC=C5)OC[C@@H](O6)C7=C(C=C(C=C7)Cl)F |
正規SMILES |
C1CN(CCC1C2=C3C(=CC=C2)OCC(O3)C4=C(C=C(C=C4)Cl)F)CC5=NC6=C(N5CC7CCO7)N=C(C=C6)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


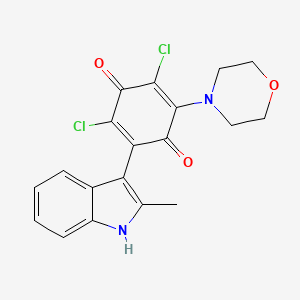
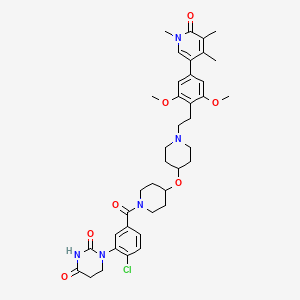
![4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[11-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B12420813.png)
